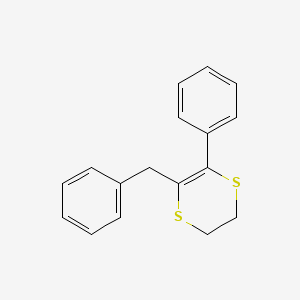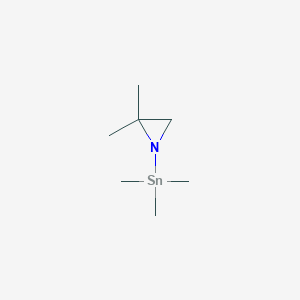![molecular formula C21H11NO3S B14611090 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-33-3](/img/structure/B14611090.png)
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thioxanthone family, which is characterized by a tricyclic structure containing sulfur and oxygen atoms. The presence of an amino group at the 6th position and a trione group at the 5th, 8th, and 14th positions further enhances its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base. This reaction is followed by cyclization and oxidation steps to form the final tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trione group, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions include various substituted thioxanthone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a photoinitiator in polymerization reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with molecular targets and pathways within cells. The compound’s ability to absorb light and generate reactive oxygen species (ROS) makes it effective in photodynamic therapy. Upon light activation, it produces ROS that can damage cellular components, leading to cell death. This mechanism is particularly useful in targeting cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 6-Amino-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione derivatives
Uniqueness
This compound stands out due to its unique combination of an amino group and a trione group, which imparts distinct chemical reactivity and photophysical properties. This makes it a versatile compound for various applications, from organic synthesis to biomedical research.
Propiedades
Número CAS |
60878-33-3 |
|---|---|
Fórmula molecular |
C21H11NO3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
6-aminonaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H11NO3S/c22-14-9-13-18(23)12-7-3-4-8-15(12)26-21(13)17-16(14)19(24)10-5-1-2-6-11(10)20(17)25/h1-9H,22H2 |
Clave InChI |
AJALGZLAOMYVEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)SC5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)








